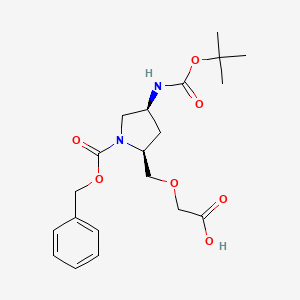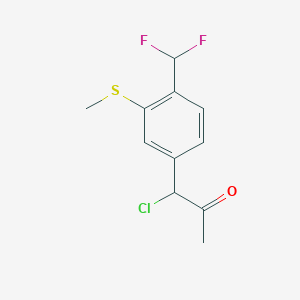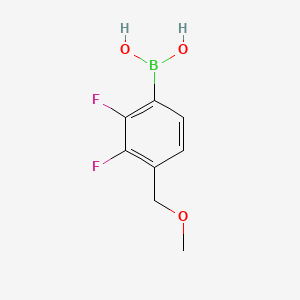
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethynyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with 5-nitropyridine-2-ylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of tert-Butyl 4-((5-aminopyridin-2-yl)ethynyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylic acid.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitropyridine derivatives with biological targets. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking in biological systems .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitropyridine moiety is particularly interesting for the development of anti-inflammatory and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-performance polymers and coatings .
作用機序
The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The ethynyl group allows for the formation of covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs.
特性
分子式 |
C17H21N3O4 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
tert-butyl 4-[2-(5-nitropyridin-2-yl)ethynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)4-5-14-6-7-15(12-18-14)20(22)23/h6-7,12-13H,8-11H2,1-3H3 |
InChIキー |
VMZJDOHDVUUFEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)







